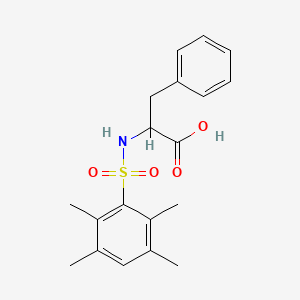

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQXOMYIGNWPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Abstract

This technical guide provides a comprehensive overview of the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, a sterically hindered amino acid derivative with significant potential in drug discovery and peptide chemistry. This document outlines a reliable two-step synthetic pathway, encompassing the preparation of the key intermediate, 2,3,5,6-tetramethylbenzenesulfonyl chloride, and its subsequent coupling with L-phenylalanine. The guide delves into the rationale behind the chosen synthetic strategy, offering detailed experimental protocols, purification techniques, and characterization methods. Furthermore, it discusses the scientific context and potential applications of this unique molecule, providing researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in their research endeavors.

Introduction and Scientific Rationale

The strategic modification of amino acids is a cornerstone of modern medicinal chemistry and chemical biology. The introduction of non-natural side chains or protecting groups can profoundly influence the pharmacological and physicochemical properties of peptides and small molecule therapeutics. ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a compelling example of such a modification, where the bulky and lipophilic 2,3,5,6-tetramethylphenylsulfonyl (durenesulfonyl) group is appended to the amino group of phenylalanine.

The rationale for incorporating the durenesulfonyl moiety is multifaceted:

-

Steric Shielding: The four methyl groups on the phenyl ring create significant steric hindrance around the sulfonamide linkage. This can protect the adjacent peptide bond from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of a peptide therapeutic.

-

Modulation of Conformational Flexibility: The bulky nature of the durenesulfonyl group can restrict the conformational freedom of the amino acid residue, which can be advantageous in designing peptides with specific secondary structures required for potent receptor binding.

-

Enhancement of Lipophilicity: The tetramethylphenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Unique Spectroscopic Signature: The symmetrical substitution pattern of the durene group provides a distinct signal in NMR spectroscopy, aiding in the characterization of molecules incorporating this moiety.

This guide provides a detailed roadmap for the synthesis of this valuable chemical entity, starting from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is most effectively achieved through a two-step process. The first step involves the synthesis of the key electrophile, 2,3,5,6-tetramethylbenzenesulfonyl chloride, from durene (1,2,3,5-tetramethylbenzene). The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with the amino group of L-phenylalanine.

Figure 1: Overall synthetic workflow for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.

Experimental Protocols

Step 1: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[1]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 10.0 g | 0.0745 |

| Chlorosulfonic Acid | 116.52 | 25.8 mL (45.0 g) | 0.386 |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Crushed Ice | - | 200 g | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Hexane | 86.18 | For recrystallization | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of durene in 200 mL of dichloromethane.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add 25.8 mL of chlorosulfonic acid dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from hot hexane to yield pure 2,3,5,6-tetramethylbenzenesulfonyl chloride as a white crystalline solid.

Rationale for Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions, such as polysulfonylation and degradation of the starting material.

-

Dichloromethane as Solvent: DCM is an inert solvent that dissolves the starting material and is suitable for low-temperature reactions.

-

Excess Chlorosulfonic Acid: An excess of the sulfonating agent is used to ensure complete conversion of the durene.

-

Aqueous Workup: Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The sodium bicarbonate wash neutralizes any remaining acidic byproducts.

Step 2: Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

This procedure is a modified Schotten-Baumann reaction, a common method for the N-sulfonylation of amino acids.[2]

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Phenylalanine | 165.19 | 5.0 g | 0.0303 |

| Sodium Carbonate | 105.99 | 9.6 g | 0.0906 |

| Water | 18.02 | 100 mL | - |

| Dioxane | 88.11 | 50 mL | - |

| 2,3,5,6-Tetramethylbenzenesulfonyl Chloride | 232.73 | 7.0 g | 0.0301 |

| Diethyl Ether | 74.12 | For washing | - |

| 6M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | 88.11 | For extraction | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of L-phenylalanine and 9.6 g of sodium carbonate in 100 mL of water with stirring.

-

In a separate beaker, dissolve 7.0 g of 2,3,5,6-tetramethylbenzenesulfonyl chloride in 50 mL of dioxane.

-

Cool the aqueous solution of L-phenylalanine to 0-5 °C in an ice bath.

-

Add the dioxane solution of the sulfonyl chloride dropwise to the cooled aqueous solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M hydrochloric acid. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

Rationale for Experimental Choices:

-

Two-Phase System (Water/Dioxane): This system allows for the dissolution of both the water-soluble amino acid salt and the organic-soluble sulfonyl chloride, facilitating their reaction at the interface.

-

Base (Sodium Carbonate): Sodium carbonate serves two purposes: it deprotonates the amino group of phenylalanine to form the more nucleophilic amino anion, and it neutralizes the HCl generated during the reaction.

-

Acidification: Acidification protonates the carboxylate group, rendering the final product less water-soluble and causing it to precipitate or be readily extractable into an organic solvent.

Purification and Characterization

Purification:

-

Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system can be determined by small-scale solubility tests. Ethyl acetate/hexane is a good starting point.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent gradient of ethyl acetate in hexane, with the addition of a small amount of acetic acid to suppress tailing, is a common eluent system for acidic compounds.

Characterization:

The structure and purity of the synthesized ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenylalanine and durene moieties, the α- and β-protons of the phenylalanine backbone, the four methyl groups of the durene ring, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic and aliphatic carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M-H]⁻ or [M+H]⁺). |

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Expected Analytical Data:

-

Molecular Formula: C₁₉H₂₃NO₄S

-

Molecular Weight: 361.46 g/mol

Applications and Future Perspectives

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is not merely a chemical curiosity; it is a valuable building block with several potential applications in drug discovery and development:

-

Peptide Mimetics: Its incorporation into peptides can lead to analogues with enhanced resistance to proteolysis and improved pharmacokinetic profiles.

-

Enzyme Inhibitors: The bulky durenesulfonyl group can be designed to interact with specific hydrophobic pockets in enzyme active sites, leading to potent and selective inhibitors. For example, it could be a scaffold for developing inhibitors of proteases or other enzymes that recognize phenylalanine residues.

-

Molecular Probes: The unique structure of this compound can be exploited in the design of molecular probes for studying biological systems.

The synthesis of a library of derivatives based on this scaffold, by varying the amino acid component or the substitution pattern on the aromatic sulfonyl group, could lead to the discovery of novel therapeutic agents for a wide range of diseases.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for their studies. The strategic use of the sterically demanding durenesulfonyl group offers exciting opportunities for the development of novel peptides and small molecules with improved therapeutic properties.

References

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 684-690.

- Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharmacia Lettre, 9(3), 121-135.

- Organic Syntheses. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84.

-

ChemUniverse. ((2,3,5,6-TETRAMETHYLPHENYL)SULFONYL)ALANINE product page. [Link]

-

PubChem. 2,3,5,6-Tetramethylbenzenesulfonyl chloride. [Link]

- Alvarez, E. M., Plutschack, M. B., Berger, F., & Ritter, T. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(12), 4593–4596.

-

Khatun, N., et al. (2024). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. [Link]

Sources

Technical Guide: Characterization of N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

This technical guide provides a rigorous framework for the synthesis, structural elucidation, and physicochemical profiling of N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine (referred to herein as Tm-Phe ).

Designed for drug development professionals, this document treats Tm-Phe as a high-value New Chemical Entity (NCE), focusing on its unique steric properties derived from the "Duryl" (2,3,5,6-tetramethylphenyl) moiety and its application as a lipophilic pharmacophore or chiral auxiliary.

Executive Summary & Molecular Architecture

N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a sulfonamide conjugate merging a sterically hindered lipophilic tail (the duryl group) with a chiral amino acid head (phenylalanine). Unlike standard tosyl or mesyl derivatives, the 2,3,5,6-tetramethyl substitution pattern creates a "molecular wall" perpendicular to the sulfonyl bond, significantly restricting rotation and enhancing metabolic stability against sulfonidase activity.

Core Molecular Descriptors

| Parameter | Value / Description |

| IUPAC Name | N-[(2,3,5,6-tetramethylphenyl)sulfonyl]-phenylalanine |

| Common Abbreviation | Duryl-Phe-OH / Tm-Phe |

| Molecular Formula | C₁₉H₂₃NO₄S |

| Molecular Weight | 361.46 g/mol |

| Key Structural Feature | Ortho-methyl clamping (positions 2,[1]6) on the sulfonyl ring prevents nucleophilic attack on sulfur. |

| Predicted LogP | ~3.8–4.2 (High Lipophilicity) |

Synthesis Protocol: The Modified Schotten-Baumann Route

To obtain high-purity Tm-Phe for characterization, a standard nucleophilic substitution is insufficient due to the steric bulk of the duryl group. We utilize a Modified Schotten-Baumann protocol with phase-transfer catalysis to drive the reaction to completion.

Reagents

-

Substrate: L-Phenylalanine (CAS 63-91-2).

-

Electrophile: 2,3,5,6-Tetramethylbenzenesulfonyl chloride (CAS 60706-63-0).[2][3]

-

Base: Sodium Carbonate (

) or DIPEA (for organic phase). -

Solvent System: 1:1 Dioxane/Water (homogenous) or DCM/Water (biphasic).

Step-by-Step Methodology

-

Solubilization: Dissolve L-Phenylalanine (1.0 eq) in 1M

(2.5 eq). Ensure pH > 10 to maintain the free amine. -

Addition: Dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) in Dioxane. Add dropwise to the amino acid solution at 0°C.

-

Reaction Kinetics: Warm to Room Temperature (RT) and stir for 4–6 hours. Note: The steric hindrance of the duryl group requires longer reaction times than tosyl chloride.

-

Acidification: Wash with diethyl ether (removes unreacted sulfonyl chloride). Acidify the aqueous layer to pH 2 using 1M HCl.

-

Precipitation: The product, Tm-Phe, will precipitate as a white solid. Extract with Ethyl Acetate if oiling occurs.

-

Purification: Recrystallize from Ethanol/Water or Toluene to remove trace sulfonic acid byproducts.

Synthesis Logic Diagram

Caption: Figure 1. Modified Schotten-Baumann synthesis workflow optimized for sterically hindered sulfonyl chlorides.

Structural Elucidation (Spectroscopy)[5]

Characterization must confirm the integrity of the sulfonamide bond and the presence of the tetramethyl pattern.

A. Nuclear Magnetic Resonance (NMR)

The NMR signature of Tm-Phe is distinct due to the symmetry of the duryl group and the chirality of the phenylalanine.

1H NMR (400 MHz, DMSO-d6) Predictions:

-

12.8 ppm (s, 1H): Carboxylic acid (-COOH). Broad singlet, exchangeable with

-

8.1 ppm (d, 1H): Sulfonamide NH. Doublet due to coupling with the

- 7.1–7.3 ppm (m, 5H): Phenylalanine aromatic ring protons.

- 7.0 ppm (s, 1H): Aromatic proton of the Duryl ring (H-4). Critical Diagnostic: This integrates to 1H. If the substitution was incorrect (e.g., trimethyl), the integration or splitting would differ.

-

3.9 ppm (m, 1H):

-

2.8–3.1 ppm (dd, 2H):

- 2.4 ppm (s, 6H): Ortho-methyl groups (Duryl positions 2,6).

- 2.2 ppm (s, 6H): Meta-methyl groups (Duryl positions 3,5).

13C NMR Key Signals:

-

~173 ppm: Carboxylic Carbonyl.

-

~135–140 ppm: Quaternary carbons of the Duryl ring (high intensity due to methyl substitution).

-

~126–129 ppm: Phenyl ring carbons.

-

~56 ppm:

-Carbon. -

~17–20 ppm: Four methyl carbons (likely appearing as two distinct peaks due to symmetry).

B. Mass Spectrometry (ESI-MS)[6]

-

Mode: Negative Ion Mode (ESI-) is preferred for sulfonamides/carboxylic acids.

-

Target Ion [M-H]-: 360.45 m/z.

-

Fragmentation Pattern: High collision energy will cleave the S-N bond, yielding the duryl-sulfonate ion (213 m/z) and the phenylalanine fragment.

C. Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber ( | Assignment |

| O-H (Acid) | 2500–3300 (Broad) | Carboxylic acid dimer stretch. |

| N-H (Sulfonamide) | 3250–3300 (Sharp) | Sulfonamide N-H stretch.[4] |

| C=O (Acid) | 1700–1720 | Carbonyl stretch. |

| S=O (Asym) | 1330–1350 | Sulfonyl asymmetric stretch (Diagnostic). |

| S=O (Sym) | 1150–1170 | Sulfonyl symmetric stretch. |

Physicochemical & Chromatographic Profiling

Chiral Purity Analysis (HPLC)

Since the starting material is L-Phenylalanine, racemization is a risk during basic synthesis conditions.

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Detection: UV @ 254 nm (Duryl and Phenyl absorption).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99%.

Crystal Structure Prediction

The molecule is highly crystalline. The "Duryl" group creates a flat, hydrophobic surface, while the phenylalanine side chain offers

-

Space Group: Likely Orthorhombic (

) due to chirality. -

Packing: Expect hydrogen bonding "tapes" formed by the Sulfonamide NH donating to the Carboxylic Acid C=O of adjacent molecules.

Biological & Application Logic

Why synthesize Tm-Phe? The characterization must address its specific utility compared to standard Tosyl-Phe.

-

Protease Resistance: The ortho-methyl groups (2,6-positions) sterically shield the sulfur atom. This makes Tm-Phe derivatives highly resistant to hydrolysis by peptidases or sulfonidases.

-

Hydrophobic Anchoring: The duryl group acts as a "super-lipophilic" anchor. In drug design, this moiety binds tightly to hydrophobic pockets (e.g., S1 pockets of metalloproteases) with higher affinity than a simple phenyl or tolyl group.

Structure-Activity Relationship (SAR) Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of Tm-Phe features to biological function.

References

- Synthesis of Sulfonamides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Schotten-Baumann protocols).

-

Reagent Specifics: Sigma-Aldrich. (2024). Product Specification: 2,3,5,6-Tetramethylbenzenesulfonyl chloride.[2][3]

- Analogous Characterization: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Describes Mtr/Pmc sulfonyl protecting groups similar to Duryl).

-

Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment validation of duryl and phenylalanine moieties).

-

Related Sulfonamide Bioactivity: Supuran, C. T. (2017). Sulfonamides as Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery.

Sources

- 1. uodiyala.edu.iq [uodiyala.edu.iq]

- 2. Search Results - AK Scientific [aksci.com]

- 3. maneko.cz [maneko.cz]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

solubility of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for -((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Executive Summary & Chemical Context[2][3][4][5][6]

This guide details the solubility characteristics of

Significance: In drug development and peptide synthesis, the "Tmp" group serves as a robust sulfonamide protecting group or a lipophilic scaffold in peptidomimetics. Its solubility profile differs significantly from standard Tosyl (Ts) derivatives due to the steric bulk and hydrophobicity of the four methyl groups. Understanding these nuances is critical for:

-

Process Chemistry: Optimizing reaction concentrations.

-

Purification: Designing effective crystallization solvent systems.

-

Analysis: Selecting appropriate HPLC mobile phases.

Physicochemical Profiling

To predict and manipulate solubility effectively, we must first deconstruct the molecule's interaction potential.

Structural Analysis

-

Lipophilic Domain: The 2,3,5,6-tetramethylphenyl ring creates a planar, electron-rich, hydrophobic surface. The four methyl groups significantly increase

compared to a standard phenyl or tolyl ring, reducing water solubility and enhancing solubility in halogenated or aromatic solvents. -

Polar Domain: The sulfonyl group (

) and the carboxylic acid (

Predicted Solubility Matrix

Based on structural analogues (e.g.,

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>200 mg/mL) | Strong dipole-dipole interactions disrupt intermolecular H-bonds; excellent solvation of the sulfonamide core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–150 mg/mL) | "Like dissolves like" interaction with the lipophilic tetramethyl ring; efficient disruption of weak dimers. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at elevated temperatures. Ideal for crystallization as solubility drops sharply upon cooling. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Good H-bond acceptance from the acid/sulfonamide protons. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions to solvate the sulfonyl/acid groups. Acts as an Anti-solvent . |

| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic effect of the tetramethyl group dominates. |

| Aqueous (Basic) | Water (pH > 8, e.g., | Soluble (as Salt) | Deprotonation of the carboxylic acid forms a water-soluble carboxylate salt. |

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorphism can alter solubility. Use this self-validating protocol to generate precise data for your specific lot.

The "Solubility Ladder" Screening Protocol

This rapid visual assay determines the approximate solubility range (

Reagents: Tmp-Phe (micronized), Target Solvent (HPLC Grade). Equipment: 4 mL glass vials, calibrated micropipette, vortex mixer, sonicator.

Step-by-Step Workflow:

-

Weighing: Place 10.0 mg of Tmp-Phe into a clear glass vial.

-

Aliquot 1 (High Conc.): Add 100

L of solvent. Vortex for 30s.-

If clear:

mg/mL. Stop. -

If cloudy: Proceed.

-

-

Aliquot 2 (Medium Conc.): Add 400

L (Total vol = 0.5 mL). Sonicate for 5 min at 25°C.-

If clear:

mg/mL. Stop. -

If cloudy: Proceed.

-

-

Aliquot 3 (Low Conc.): Add 500

L (Total vol = 1.0 mL). Vortex/Sonicate.-

If clear:

mg/mL. Stop. -

If cloudy:

mg/mL.[1]

-

Precise Gravimetric Determination (Saturation Shake-Flask Method)

For thermodynamic data required for crystallization design.

-

Saturation: Add excess Tmp-Phe to 5 mL of solvent until a solid precipitate persists.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-heated to T). -

Quantification:

-

Option A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Option B (HPLC): Dilute filtrate and quantify against a standard curve (UV @ 254 nm).

-

Thermodynamic Modeling & Visualization

To design robust processes, we model the temperature dependence of solubility. The Van't Hoff equation is the standard approximation for narrow temperature ranges, while the Apelblat equation is superior for non-ideal behavior in polar solvents.

Solubility Logic Diagram

The following decision tree illustrates the solvent selection strategy based on the "Solubility Ladder" results.

Figure 1: Step-by-step decision tree for classifying solvent suitability based on visual solubility thresholds.

Applications: Crystallization & Purification Strategy[1][9]

The primary utility of Tmp-Phe's solubility profile is in its purification. The "durene" ring promotes strong

Recommended Solvent Systems

| Method | Solvent System | Protocol |

| Cooling Crystallization | Ethanol/Water (90:10) | Dissolve Tmp-Phe in hot Ethanol (60°C). Add water dropwise until turbidity appears, then clear with a drop of ethanol. Cool slowly to 4°C. |

| Anti-Solvent Precipitation | DCM / Hexane | Dissolve in minimal DCM (high solubility). Slowly add Hexane (anti-solvent) with stirring. The lipophilic nature of Tmp-Phe allows it to precipitate as a white solid rather than an oil. |

| Acid-Base Extraction | EtOAc / NaHCO3 | Dissolve crude in EtOAc. Wash with 5% |

Molecular Interaction Map

Understanding why these solvents work is key to troubleshooting.

Figure 2: Interaction map showing how different solvent classes engage with specific moieties of the Tmp-Phe molecule.

References

-

Nohira, H., et al. (2005). Solvent Dependence of Optical Resolution of

-Methylbenzylamine Using -

Ying, H., et al. (2011). Solubility of L-phenylalanine in water and different binary mixtures. Elsevier B.V.[2] Retrieved from [Link]

chemical properties of tetramethylphenylsulfonyl protected phenylalanine

Technical Deep Dive: -Tetramethylphenylsulfonyl (Tmp) Phenylalanine

Executive Summary

The use of the 2,3,4,5-tetramethylphenylsulfonyl (Tmp) group on Phenylalanine represents a specialized application of sulfonamide chemistry. While Tmp is classically recognized as a side-chain protecting group for Arginine (preventing

Chemical Architecture & Electronic Properties

Structural Distinctiveness

The Tmp group differs from the more common Tosyl (Ts) or Nosyl (Ns) groups due to the presence of four methyl groups at the 2, 3, 4, and 5 positions of the benzene ring.

-

Steric Bulk: The ortho-methyl group (position 2) exerts steric pressure on the sulfonamide nitrogen, restricting rotation and shielding the N-H bond. This reduces the nucleophilicity of the nitrogen, preventing over-alkylation side reactions often seen with simple sulfonamides.

-

Electronic Tuning: The four methyl groups are electron-donating (inductive effect), making the sulfonyl group less electron-withdrawing than a Nosyl group but more electron-rich than a Tosyl group. This fine-tunes the acidity of the sulfonamide N-H (approximate pKa ~10.5–11.5).

Solubility Profile

-

High Lipophilicity: The tetramethyl moiety significantly increases

, facilitating solubility in non-polar organic solvents (DCM, CHCl -

Crystallinity: The rigid aromatic stacking often leads to highly crystalline solids, advantageous for purification without chromatography.

Synthesis Protocol: Schotten-Baumann Conditions

The synthesis of

Reagents & Stoichiometry

| Component | Equiv. | Role |

| L-Phenylalanine | 1.0 | Substrate |

| Tmp-Cl | 1.1 | Electrophile (Protecting Agent) |

| Na | 2.5 | Base (Scavenges HCl, maintains pH > 9) |

| Dioxane/H | 1:1 v/v | Solvent System |

Step-by-Step Methodology

-

Dissolution: Dissolve L-Phenylalanine in 1N NaOH/Dioxane (1:1). Ensure the solution is homogenous.

-

Addition: Cool the mixture to 0°C. Add Tmp-Cl dropwise (dissolved in minimal dioxane) over 30 minutes.

-

Critical Control Point: Maintain pH between 9–10. If pH drops, the amine protonates and reactivity ceases. If pH > 12, Tmp-Cl hydrolyzes rapidly.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: CHCl

/MeOH/AcOH 90:8:2). -

Workup:

-

Wash the basic aqueous layer with Et

O (removes unreacted Tmp-Cl and neutral byproducts). -

Acidify the aqueous layer carefully with 1N HCl to pH 2.0.

-

The

-Tmp-Phe will precipitate as a white solid.

-

-

Purification: Extract into EtOAc, dry over MgSO

, and recrystallize from EtOAc/Hexanes.

Synthesis Workflow Diagram

Caption: Workflow for the chemoselective synthesis of N-Tmp-Phenylalanine via Schotten-Baumann conditions.

Stability & Orthogonality Profile

The defining feature of

Comparative Stability Table

| Reagent / Condition | Effect on | Comparison |

| 50% TFA / DCM | Stable | Removes Boc, Trt, tBu |

| 20% Piperidine / DMF | Stable | Removes Fmoc |

| H | Stable | Removes Cbz, Bzl |

| NaOH (1M, RT) | Stable | Hydrolyzes Esters |

| Na / Naphthalene | Cleaved | Specific deprotection for Sulfonamides |

| HF (Anhydrous) | Stable | Cleaves most side chains |

The "Safety-Catch" Concept

Because the Tmp group survives both Boc (acidic) and Fmoc (basic) deprotection cycles, it allows for the synthesis of branched peptides or complex small molecules where the Phenylalanine nitrogen must remain masked until the very end of the synthesis.

Deprotection (Cleavage)

Removal of the Tmp group requires electron transfer mechanisms (reductive cleavage) due to the strength of the S-N bond.

-

Method A (Classic): Sodium in liquid ammonia or Sodium/Naphthalene in THF.

-

Method B (Mild): Mg powder in dry Methanol (sonication). This is often preferred for sensitive substrates.

Advanced Application: C–H Activation Directing Group

In modern drug discovery,

Mechanism of Action

The sulfonamide nitrogen coordinates with Palladium(II), directing the metal to the ortho-position of the Phenylalanine phenyl ring. This allows for late-stage functionalization (e.g., iodination, olefination) of the phenylalanine side chain.

-

Why Tmp? The steric bulk of the Tmp group forces the sulfonamide into a conformation that favors the formation of the palladacycle intermediate, often resulting in higher regioselectivity compared to simple mesyl or tosyl groups.

C-H Activation Pathway

Caption: Mechanism of Pd-catalyzed ortho-C-H activation directed by the N-Tmp sulfonamide motif.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for sulfonamide stability and cleavage).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504. (Detailed review including sulfonyl protection strategies).

-

Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427. (Discusses sulfonamide directing groups in Pd-catalysis).

-

Nyberg, A. I., et al. (2020). "Reductive Cleavage of Sulfonamides." The Journal of Organic Chemistry, 85(10), 6309–6322. (Methodology for Mg/MeOH cleavage of robust sulfonamides).

Sources

- 1. Palladium( ii )-catalyzed ortho -C–H olefination of phenylalanine and phenylethylamine derivatives directed by removable picolinamide group - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02574B [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. mazams.weebly.com [mazams.weebly.com]

Mechanistic Architecture of N-Sulfonylated Phenylalanine Derivatives

From Zinc Chelation to Integrin Blockade: A Technical Deep Dive

Executive Summary

N-sulfonylated phenylalanine derivatives represent a privileged scaffold in medicinal chemistry, characterized by their ability to mimic peptide transition states while offering superior metabolic stability compared to native peptides. This guide dissects the two primary mechanisms of action for this class: Zinc-dependent metalloproteinase (MMP) inhibition and Integrin (

Structural Biology & The Pharmacophore

The versatility of the N-sulfonylated phenylalanine scaffold lies in its modular architecture. For researchers designing library expansions, the molecule functions as three distinct domains:

-

The Warhead (C-Terminus):

-

For MMPs: Converted to a Hydroxamic Acid (-CONHOH) or a reverse hydroxamate to chelate the catalytic Zinc (

). -

For Integrins: Retained as a Carboxylic Acid (-COOH) to interact with the Metal Ion-Dependent Adhesion Site (MIDAS).

-

-

The Specificity Element (Side Chain): The phenylalanine benzyl ring targets hydrophobic pockets (S1' in MMPs) or mimics the Leucine residue of the LDV (Leu-Asp-Val) ligand sequence in integrins.

-

The Orienting Linker (N-Sulfonyl): The rigid sulfonamide bond (

) restricts conformational freedom, locking the "warhead" and "specificity element" into a bioactive conformation.

Primary Mechanism: Matrix Metalloproteinase (MMP) Inhibition

Target: Gelatinases (MMP-2, MMP-9) and Membrane-Type MMPs (MT1-MMP).

The "Zinc Trap" Mechanism

MMPs are zinc-dependent endopeptidases. The catalytic domain contains a conserved

-

Chelation: The hydroxamic acid moiety acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the catalytic zinc ion, displacing the water molecule required for peptide bond hydrolysis.

-

The Hydrophobic Clamp (S1' Specificity): The phenylalanine side chain (benzyl group) penetrates the S1' specificity pocket . In MMP-2 and MMP-9, this pocket is deep and hydrophobic.

-

Sulfonyl Role: The sulfonyl group forms hydrogen bonds with the enzyme backbone (often Leu-181 or Ala-182 in MMP-1/MMP-9 numbering), positioning the N-terminal "capping group" into the S2' or S3' sub-sites.

Case Study: BPHA

N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) is a selective inhibitor of MMP-2 (

Visualization: MMP Inhibition Pathway

Figure 1: Mechanism of MMP inhibition showing the interruption of ECM degradation via Zinc chelation.

Secondary Mechanism: Integrin VLA-4 Antagonism

Target:

The "LDV Mimetic" Concept

VLA-4 binds to VCAM-1 (Vascular Cell Adhesion Molecule-1) and Fibronectin via a specific amino acid sequence: Leu-Asp-Val (LDV) . N-sulfonylated phenylalanine derivatives mimic this tripeptide sequence.

-

Aspartate Mimicry: The C-terminal carboxylic acid of the phenylalanine derivative mimics the Aspartic Acid (D) of the LDV sequence. It coordinates with the divalent cation (

or -

Leucine Mimicry: The N-sulfonyl "capping group" (often a large lipophilic moiety like 3-phenylsulfonyl-3-piperidinoyl) mimics the Leucine (L) residue, fitting into a hydrophobic pocket adjacent to the MIDAS.

-

Valine Mimicry: The phenylalanine side chain mimics the Valine (V) or other hydrophobic residues, stabilizing the fit.

Key Insight: Unlike MMP inhibitors which require a hydroxamate, VLA-4 antagonists must retain the free carboxylic acid (or a bioisostere) to bind the MIDAS metal.

Visualization: VLA-4 Signaling Blockade

Figure 2: Competitive antagonism of VLA-4 prevents leukocyte adhesion to endothelial VCAM-1.

Experimental Protocols (Self-Validating Systems)

A. Chemical Synthesis: The Schotten-Baumann Protocol

Objective: Synthesis of N-sulfonylated phenylalanine intermediate.

Validation: NMR shift of the

Reagents: L-Phenylalanine, Aryl sulfonyl chloride,

-

Preparation: Dissolve L-Phenylalanine (10 mmol) in 25 mL of 1M

(pH > 10 is critical to maintain the amine in a nucleophilic state). -

Addition: Cool to 0°C. Add Aryl sulfonyl chloride (11 mmol) dissolved in 10 mL dioxane dropwise over 30 minutes.

-

Why? Slow addition prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.

-

-

Reaction: Stir at RT for 4-12 hours. Monitor via TLC (MeOH/DCM).

-

Workup: Acidify with 1N HCl to pH 2. The N-sulfonylated product typically precipitates as a white solid.

-

Purification: Recrystallize from EtOH/Water.

B. Enzymatic Assay: MMP FRET Inhibition

Objective: Determine

-

Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Buffer: 50 mM Tris-HCl, 10 mM

, 0.05% Brij-35, pH 7.5. -

Workflow:

-

Incubate activated MMP enzyme (1-5 nM) with varying concentrations of the N-sulfonylated derivative for 30 mins at 25°C.

-

Add Substrate (10

M). -

Measure Fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 20 mins.

-

-

Analysis: Plot

vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Visualization: Synthesis Workflow

Figure 3: Divergent synthesis pathways for generating MMP inhibitors vs. VLA-4 antagonists.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications shift the biological activity between MMP inhibition and VLA-4 antagonism.

| Structural Domain | Modification | Effect on MMP Activity | Effect on VLA-4 Activity |

| C-Terminus | Carboxylic Acid (-COOH) | Weak/Inactive (Poor Zn binding) | Essential (Binds MIDAS cation) |

| Hydroxamic Acid (-CONHOH) | Potent (Strong Zn binding) | Inactive (Loss of MIDAS interaction) | |

| N-Sulfonyl Cap | Biphenyl / Large Aryl | Increases Potency (S1' depth) | Variable (Modulates bioavailability) |

| 3-Piperidinoyl / Heterocycle | Moderate | High Potency (Leu mimicry) | |

| Side Chain | Benzyl (Phe) | High (Fits S1' pocket) | High (Fits hydrophobic pocket) |

| Methyl (Ala) | Low (Poor S1' fit) | Low (Poor Val mimicry) |

References

-

MMP Inhibition Mechanism & BPHA: Tamura, Y., et al. "Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy."[5] Journal of Neuroimmunology, 2002.

-

VLA-4 Antagonist Discovery: Hagmann, W. K., et al.[1][2] "The discovery of sulfonylated dipeptide VLA-4 antagonists."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters, 2001.

-

Synthesis Protocols: Li, T., et al.[7] "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors."[8] Acta Pharmaceutica Sinica B, 2021.

-

General MMP SAR: Skiles, J. W., et al. "The design, structure, and therapeutic application of matrix metalloproteinase inhibitors."[9][10] Current Medicinal Chemistry, 2001.

Sources

- 1. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Constraining the amide bond in N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

A Technical Guide to the Biological Activity of Bulky Sulfonylated Amino Acids: From Synthesis to Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Sulfonylated amino acids, a privileged scaffold in medicinal chemistry, merge the stereochemical and functional diversity of amino acids with the unique physicochemical properties of the sulfonamide group. The introduction of sterically bulky substituents onto this framework has emerged as a powerful strategy for enhancing target selectivity, modulating pharmacokinetic properties, and tackling challenging biological targets, such as protein-protein interactions (PPIs). This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of bulky sulfonylated amino acids. We will delve into the causal logic behind synthetic strategies, dissect key mechanisms of action including enzyme inhibition and PPI modulation, and provide validated experimental protocols for their synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage this versatile chemical class in modern drug discovery.

Introduction: A Synthesis of Form and Function

The strategic combination of distinct chemical moieties is a cornerstone of modern drug design. Bulky sulfonylated amino acids exemplify this principle, offering a unique confluence of properties that make them highly effective biological modulators.

The Sulfonamide Scaffold: More Than a Bioisostere

First introduced with the antibacterial Prontosil, the sulfonamide group (-SO₂NH-) is a versatile functional group in drug discovery.[1][2] Its significance extends far beyond its initial applications. The sulfonamide N-H is more acidic (pKa ≈ 10-11) than a typical amide N-H, making it a stronger hydrogen bond donor.[3] Furthermore, the sulfur atom's tetrahedral geometry allows sulfonamides to act as transition-state mimics for amide bond hydrolysis, a key mechanism in the inhibition of proteases.[3]

Integrating Amino Acids: Nature's Chiral Building Blocks

Amino acids provide a readily available and diverse source of chiral starting materials.[4][5] Their side chains (R-groups) offer a wide array of functionalities—from hydrophobic to charged—that can be systematically varied to probe the binding pockets of biological targets. Integrating them into sulfonamide scaffolds confers several advantages:

-

Stereochemical Control: Enantiomerically pure starting materials allow for the synthesis of stereochemically defined drug candidates, which is critical for selective target engagement.

-

Diversity and Vectorial Projection: The side chains provide vectors for exploring chemical space and optimizing interactions with target proteins.[4]

-

Improved Physicochemical Properties: The amino acid backbone can enhance solubility and provide handles for further chemical modification.

The Critical Role of Steric Bulk: Designing for Selectivity

The term "bulky" in this context refers to the incorporation of large, sterically demanding groups, either on the sulfonyl moiety (e.g., a tosyl or dansyl group) or as part of the amino acid side chain (e.g., tryptophan, or synthetic variants). This steric hindrance is not an afterthought; it is a deliberate design element intended to:

-

Enhance Selectivity: Bulky groups can exploit specific hydrophobic pockets or sub-sites within a target protein, leading to higher affinity and selectivity over related proteins.

-

Target Protein-Protein Interactions (PPIs): PPI interfaces are often large, shallow, and lack the deep, well-defined pockets targeted by traditional small molecules.[6][7] Bulky scaffolds are better suited to make the multiple, distributed contacts necessary to disrupt these interactions effectively.[8]

-

Modulate Pharmacokinetics: Steric bulk can shield metabolically labile sites, potentially increasing the compound's half-life in vivo.

Synthetic Strategies for Bulky Sulfonylated Amino Acids

The reliable synthesis of these compounds is paramount for their systematic investigation. The most prevalent method involves the nucleophilic attack of an amino acid's amine group on an activated sulfonyl species, typically a sulfonyl chloride.[4]

Core Synthesis: Sulfonylation of Amino Acids

The fundamental reaction involves coupling an amino acid with a bulky sulfonyl chloride (e.g., p-toluenesulfonyl chloride, dansyl chloride) under basic conditions. The base serves a dual purpose: it deprotonates the amino group to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-(p-toluenesulfonyl)-L-tryptophan

This protocol describes a representative synthesis using L-tryptophan and p-toluenesulfonyl chloride ("tosyl chloride").

Materials:

-

L-Tryptophan (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Hydrochloric acid (HCl), 6 M

-

Deionized water

-

Ethyl acetate (for extraction/recrystallization)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-tryptophan (1.0 eq) and NaOH (2.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Causality: The basic solution deprotonates the amino group of tryptophan, making it a potent nucleophile. Cooling is necessary to control the exothermicity of the reaction and prevent unwanted side reactions.

-

-

Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Causality: Portion-wise addition prevents a rapid temperature increase and ensures efficient reaction with the amino acid rather than hydrolysis of the sulfonyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly add 6 M HCl until the pH reaches 2-3. A white precipitate should form.

-

Causality: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium and causing it to precipitate.[9] This step is critical for isolating the product.

-

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterization (Self-Validation): Dry the purified product under vacuum. Confirm its identity and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry to validate the structure and ensure the absence of starting materials.

Mechanisms of Action & Key Biological Targets

The biological activity of these compounds is diverse, but two primary mechanisms stand out: enzyme inhibition and the modulation of protein-protein interactions.

Enzyme Inhibition: Exploiting the Tetrahedral Sulfur

Bulky sulfonylated amino acids are highly effective enzyme inhibitors, particularly for hydrolases like proteases.

-

Mechanism: The sulfonamide linkage is structurally similar to the tetrahedral transition state formed during the enzymatic hydrolysis of a peptide bond.[3] This allows the inhibitor to bind tightly to the enzyme's active site without being cleaved, acting as a competitive inhibitor.

3.1.1 Case Study: Serine Protease Inhibition Serine proteases, such as Human Leukocyte Elastase (HLE) and urokinase (uPA), are implicated in inflammation and cancer metastasis.[10][11] Sulfonylated derivatives of amino acids like valine, norvaline, and norleucine are potent, irreversible inhibitors of HLE.[10][12] Similarly, N-sulfonyltripeptides with a C-terminal arginine have been developed as selective inhibitors of uPA and thrombin.[11] The bulky sulfonyl group often occupies the S1 binding pocket, while the amino acid side chains provide specificity for other subsites.

3.1.2 Case Study: Carbonic Anhydrase (CA) and Matrix Metalloproteinase (MMP) Inhibition Sulfonamides are classic inhibitors of zinc-containing enzymes like carbonic anhydrases. Interestingly, sulfonylated amino acid hydroxamates have been shown to act as potent dual inhibitors of both CAs and MMPs, enzymes involved in cancer and inflammation.[13] For instance, certain derivatives exhibit inhibitory constants (Ki) in the low nanomolar range (7-45 nM) against human CA isozymes.[13]

Modulation of Protein-Protein Interactions (PPIs)

Disrupting PPIs is a major goal in drug discovery, particularly in oncology.[6] The large, flat interfaces involved make them difficult targets for conventional small molecules.

-

Mechanism: Bulky sulfonylated amino acids can effectively mimic key "hot-spot" residues (often α-helical domains) at the PPI interface.[7] The bulky group can anchor the molecule in a hydrophobic groove, while the amino acid portion provides specific hydrogen bonding and electrostatic interactions, disrupting the formation of the protein complex.

3.2.1 Targeting the Bcl-2 Family of Proteins The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, and their interactions are prime targets in cancer therapy. Kinetic Target-Guided Synthesis (TGS) has been used to identify acylsulfonamides that disrupt the interaction between the anti-apoptotic protein Bcl-XL and pro-apoptotic BH3 domains.[8] In this approach, the target protein itself templates the formation of the optimal inhibitor from a library of reactive fragments, demonstrating the suitability of the sulfonylated scaffold for this challenging target class.[8]

Quantitative Biological Data

The potency of these compounds is best illustrated through quantitative data. The following table summarizes the inhibitory activities of representative bulky sulfonylated amino acids against various biological targets.

| Compound Class | Target Enzyme / Protein | Activity Metric | Value | Reference |

| Sulfonylated Amino Acid Hydroxamates | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 7–45 nM | [13] |

| Sulfonylated Amino Acid Hydroxamates | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 7–45 nM | [13] |

| PhCH₂SO₂-d-Ser-Gly-Arg-OH | Urokinase (uPA) | Kᵢ | 5.4 µM | [11] |

| PhCH₂SO₂-d-Ser-NVa-Arg-OH | Thrombin | Kᵢ | 0.82 µM | [11] |

| Anisamide-coupled Sulfonyl-α-l-amino acid (Cmpd 6) | H. pylori IMPDH | IC₅₀ | 2.42 µM | [14] |

| Anisamide-coupled Sulfonyl-α-l-amino acid (Cmpd 10) | H. pylori IMPDH | IC₅₀ | 2.56 µM | [14] |

Future Perspectives & Conclusion

The field of bulky sulfonylated amino acids continues to evolve. Future research will likely focus on:

-

Expanding Target Space: Applying these scaffolds to other challenging target classes, such as other PPIs and allosteric enzyme sites.[15]

-

Advanced Synthetic Methods: Employing novel catalytic methods and solid-phase synthesis to generate diverse libraries for high-throughput screening.[16][17]

-

Improving Drug-like Properties: Optimizing compounds for improved bioavailability and metabolic stability to translate in vitro potency into in vivo efficacy.

References

- A Comparative Guide to Sulfonated Amino Acids in Medicinal Chemistry. (n.d.). BenchChem.

- Innocenti, A., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry.

- Groutas, W. C., et al. (1991). Sulfonate salts of amino acids: novel inhibitors of the serine proteinases. PubMed.

- Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. (2019). PubMed.

- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). ResearchGate.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).

- Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. (n.d.). PMC.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-Portal.org.

- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.

- Stapled peptides: targeting protein-protein interactions in drug development. (2024).

- Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. (n.d.). PMC.

- Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. (2004). PubMed.

- Development, synthesis, and biological evaluation of sulfonyl-α-l-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors. (2021). PubMed.

- Targeting protein–protein interactions, a wide open field for drug design. (2016).

- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (n.d.). PubMed.

- Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. (2015). MDPI.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 7. Targeting protein–protein interactions, a wide open field for drug design [comptes-rendus.academie-sciences.fr]

- 8. Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 10. Sulfonate salts of amino acids: novel inhibitors of the serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development, synthesis, and biological evaluation of sulfonyl-α-l-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 17. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Exploring the Conformational Constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Foreword: The Imperative of Conformational Control in Modern Drug Discovery

In the intricate dance of molecular recognition, the three-dimensional shape, or conformation, of a ligand is paramount. A flexible molecule in solution exists as an ensemble of rapidly interconverting conformers, only one or a few of which may be the "bioactive conformation" responsible for its therapeutic effect. The energetic cost of adopting this specific conformation upon binding to a biological target can significantly impact potency. Consequently, the strategic introduction of conformational constraints into a drug candidate is a powerful tool in medicinal chemistry.[1][2][3] By reducing the number of accessible low-energy conformations, we can pre-organize a molecule into its bioactive shape, thereby enhancing binding affinity, improving selectivity, and often favorably impacting pharmacokinetic properties.[3][4]

This guide focuses on a particularly intriguing scaffold for achieving such conformational rigidity: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine. The bulky, sterically demanding 2,3,5,6-tetramethylphenyl (durene) sulfonyl group imparts significant conformational constraints on the phenylalanine backbone. Understanding and quantifying these constraints is critical for the rational design of novel therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough investigation of this unique molecule.

The Structural Rationale: Unpacking the ((2,3,5,6-Tetramethylphenyl)sulfonyl) Moiety

The core of our subject molecule is the sulfonamide linkage between the durene group and the nitrogen of phenylalanine.[5] Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their roles in antibacterials, diuretics, and protease inhibitors.[6][7] The sulfonamide group itself introduces specific electronic and geometric features, acting as a strong hydrogen bond donor and a weaker hydrogen bond acceptor.[5]

The defining characteristic of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, however, is the extreme steric hindrance imposed by the tetramethyl-substituted phenyl ring. The four methyl groups ortho and meta to the sulfonyl group create a formidable steric barrier that severely restricts rotation around key single bonds. This has profound implications for the overall conformational landscape of the molecule.

The primary conformational degrees of freedom that are impacted include:

-

Torsion angle around the S-N bond: This rotation is significantly hindered by the flanking methyl groups of the durene ring.

-

Torsion angle around the N-Cα bond of the phenylalanine residue: The bulky sulfonyl group restricts the accessible Ramachandran space for the amino acid.

-

Side-chain conformation of phenylalanine (χ1 and χ2 angles): The orientation of the benzyl side chain will be influenced by the steric demands of the N-sulfonyl group.

By locking these rotatable bonds into a limited set of low-energy conformations, the durene sulfonyl group effectively sculpts the three-dimensional presentation of the phenylalanine pharmacophore.

Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

The synthesis of N-sulfonylated amino acids is a well-established procedure in organic chemistry. A general and reliable method involves the reaction of the corresponding amino acid with a sulfonyl chloride under basic conditions.

Experimental Protocol: Synthesis

-

Preparation of the Amino Acid Solution: To a solution of L-phenylalanine (1 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water), add a base such as sodium hydroxide or sodium carbonate (2-3 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of the Sulfonyl Chloride: While vigorously stirring the cooled amino acid solution, add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1-1.2 equivalents) in a compatible organic solvent (e.g., 1,4-dioxane or THF) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, acidify the reaction mixture with a strong acid (e.g., 1N HCl) to a pH of ~2-3. This will precipitate the product. The crude product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization or flash column chromatography to yield pure ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.

Caption: Synthetic workflow for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.

Elucidating Conformational Preferences: A Multi-pronged Approach

A comprehensive understanding of the conformational constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a detailed picture of the molecule's three-dimensional structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9][10] A suite of NMR experiments can provide information on through-bond and through-space connectivities, which can be translated into dihedral angle constraints and preferred conformations.

-

1D ¹H and ¹³C NMR: These experiments are essential for initial characterization and to ensure the chemical identity and purity of the synthesized compound. The chemical shifts of the protons and carbons can provide preliminary clues about the electronic environment and potential steric compression.[11]

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, confirming the spin systems within the phenylalanine residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for conformational analysis. They detect through-space correlations between protons that are close to each other (< 5 Å). The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for 3D structure determination. Key expected NOEs would be between the durene methyl protons and the protons of the phenylalanine backbone and side chain.

-

¹H-¹⁵N HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): If ¹⁵N-labeling is feasible, these experiments can provide valuable information about the electronic environment of the sulfonamide nitrogen and its coupling to nearby protons, further constraining the conformation around the S-N bond.[8]

-

Sample Preparation: Dissolve 5-10 mg of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a high-quality NMR tube. The choice of solvent can influence the observed conformation, so it is advisable to test multiple solvents.

-

Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz). For NOESY/ROESY experiments, use a mixing time appropriate for a molecule of this size (typically 200-500 ms).

-

Data Analysis:

-

Assign all proton and carbon resonances using COSY, HSQC, and HMBC spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum.

-

Use the NOE/ROE intensities to calculate inter-proton distances. These distances can then be used as constraints in molecular modeling to generate a family of solution-state conformations.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6][12] While this represents a single, static conformation, it is an invaluable piece of information, revealing the lowest energy conformation under crystallization conditions and providing precise bond lengths, bond angles, and torsion angles.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide the precise atomic coordinates of the molecule in the crystal lattice.

Computational Modeling

Computational chemistry offers a powerful means to explore the entire conformational energy landscape of a molecule, complementing the experimental data from NMR and X-ray crystallography.[13][14][15]

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., AMBER, OPLS).

-

Quantum Mechanics (QM) Calculations: Re-optimize the geometries of the low-energy conformers identified from the conformational search using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).[15][16] This will provide more accurate relative energies of the different conformers.

-

Molecular Dynamics (MD) Simulations: Run MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment. This can reveal the preferred conformations and the energy barriers for interconversion between them.

Caption: A typical computational workflow for conformational analysis.

Data Synthesis and Interpretation: Building a Coherent Model

The true power of this multi-pronged approach lies in the integration of all data sources.

| Technique | Information Gained | Limitations |

| NMR Spectroscopy | Solution-state conformation(s), dynamic behavior, inter-proton distances. | Provides time-averaged information; structure calculation relies on interpretation of data. |

| X-ray Crystallography | Precise solid-state conformation, bond lengths, angles, and intermolecular packing. | Crystal packing forces can influence conformation; may not represent the bioactive conformation in solution. |

| Computational Modeling | Relative energies of conformers, energy barriers to rotation, exploration of the full conformational space. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |

The ideal outcome is a convergence of results: the low-energy conformations predicted by computational modeling should be consistent with the inter-proton distances derived from NMR NOE data. The crystal structure should represent one of the low-energy minima identified by both computation and NMR. Discrepancies between the methods can also be highly informative, suggesting, for example, significant solvent effects on conformation or the influence of crystal packing forces.

Conclusion and Future Directions

The exploration of the conformational constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine provides a fascinating case study in the power of steric hindrance to control molecular shape. By employing a combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a deep and quantitative understanding of the conformational landscape of this highly constrained amino acid derivative.

This knowledge is not merely academic. It forms the basis for the rational design of novel peptide-based therapeutics, enzyme inhibitors, and molecular probes where a specific, rigidified presentation of the phenylalanine pharmacophore is desired. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the development of next-generation molecules with enhanced potency, selectivity, and drug-like properties.

References

-

NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology. [Link]

-

Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Book Chapter. [Link]

-

The Use of Conformational Restriction in Medicinal Chemistry. PubMed. [Link]

-

Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]

-

Chapter One – Harnessing Conformational Drivers in Drug Design. Evotec. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

-

The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

-

1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate. [Link]

-

Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PMC. [Link]

-

Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]

-

Conformational analysis of the sulfonamide ligand in the 4WPF PDB... ResearchGate. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]

-

((2,3,5,6-TETRAMETHYLPHENYL)SULFONYL)ALANINE. ChemUniverse. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]

Sources

- 1. wpage.unina.it [wpage.unina.it]

- 2. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chapter One – Harnessing Conformational Drivers in Drug Design - Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Sulfonamides by NMR Spectroscopy [yakhak.org]

- 10. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in Drug Design: A Preliminary Investigation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The sulfonyl group, a key component of sulfonamides, is structurally similar to carbonyl, carboxyl, tetrazolium, and phosphate groups, allowing it to act as a bioisostere to maintain or enhance biological activity.[6][7] It can also form hydrogen bonds with biological targets, improve metabolic stability, and modulate the physicochemical properties of a molecule.[6][8] This guide provides a preliminary investigation into the potential of a novel scaffold, ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, in drug design.

The inclusion of a phenylalanine moiety introduces a chiral center and an aromatic ring, which can be crucial for specific interactions with biological targets.[][10] The 2,3,5,6-tetramethylphenyl (duryl) group offers a bulky, hydrophobic element that can influence the compound's conformation and interaction with hydrophobic pockets in target proteins.

This document outlines a structured approach for the initial assessment of this compound, from its basic properties and synthesis to its potential biological activities and applications in drug discovery.

PART 1: Core Compound Profile

1.1 Chemical and Physical Properties

A foundational understanding of the physicochemical properties of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is essential for any drug design program. This information dictates its likely behavior in biological systems and informs formulation strategies.